molecular formula C20H14N4 B089699 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine CAS No. 1046-56-6

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine

Cat. No. B089699
CAS RN: 1046-56-6
M. Wt: 310.4 g/mol
InChI Key: OTMYLOBWDNFTLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine involves strategic organic transformations that allow for the introduction of the pyridyl and phenyl groups onto the triazine ring. The compound has been synthesized and utilized as a ligand in the formation of various metal complexes, demonstrating its flexibility and importance in coordination chemistry (Eltayeb et al., 2007).

Molecular Structure Analysis

The molecular structure of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine has been characterized by different polymorphic forms, showcasing variations in the unit-cell dimensions and the orientation of the pyridine ring relative to the triazine ring. These structural differences highlight the compound's flexibility and potential for forming diverse supramolecular architectures through intermolecular interactions (Eltayeb et al., 2007).

Chemical Reactions and Properties

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine participates in coordination reactions with various metal ions, leading to the formation of complexes with unique structures and properties. These reactions are facilitated by the compound's ability to act as a bidentate ligand, coordinating through the nitrogen atoms present in the pyridyl and triazine moieties. The resultant metal complexes have been studied for their structural, spectroscopic, and electronic properties, providing insights into the versatile coordination behavior of this ligand (Machura et al., 2008).

Physical Properties Analysis

The physical properties of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine and its complexes have been investigated, including their crystal structures and molecular arrangements. The compound exhibits diverse polymorphism and crystal packing motifs, influenced by intermolecular interactions such as hydrogen bonding and π-π stacking. These properties are crucial for understanding the material's behavior and potential applications in designing new materials with desired characteristics.

Chemical Properties Analysis

The chemical behavior of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine towards electrophilic and nucleophilic reagents has been explored, revealing the compound's reactivity and functionalization potential. This research provides valuable insights into the synthetic versatility of the triazine ring system and its utility in organic and coordination chemistry. The compound's ability to undergo various chemical transformations makes it a valuable building block for the synthesis of complex molecules and materials with specific functionalities (Abdel-Rahman et al., 2015).

Scientific Research Applications

  • Coordination with Metal Ions : Machura et al. (2008) studied its coordination with Cu2+ cations, resulting in various complexes characterized by structural and spectroscopic methods, and further analyzed using density functional theory (DFT) calculations (Machura et al., 2008).

  • Biological Applications : Abeydeera et al. (2018) synthesized Zn(II) complexes containing a pyridyl triazine core for potential biological applications. These complexes showed promising results in bovine serum albumin (BSA)-binding studies, indicating potential for serum distribution (Abeydeera et al., 2018).

  • Chromogenic Reagents for Iron(II) : Almog et al. (1996) investigated 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine as a chromogenic reagent for detecting iron(II), showing higher sensitivity in some compounds compared to existing reagents (Almog et al., 1996).

  • Chemistry of Triazines and Complexes : Kozhevnikov & Kozhevnikov (2009) provided a comprehensive overview of the chemistry of triazines, including the preparation of complexes with metals like copper(II), ruthenium(II), and rhenium(V) (Kozhevnikov & Kozhevnikov, 2009).

  • Electrochemical Applications : Zhang & Anson (1993) studied the adsorption of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine on graphite electrodes, examining its complexes with Cu2+ cations for insights into electrocatalysis (Zhang & Anson, 1993).

  • Crystal Structure Analysis : Eltayeb et al. (2007) reported on a second monoclinic polymorph of this compound, analyzing its crystal structure and molecular interactions (Eltayeb et al., 2007).

  • Synthesis of Mononuclear and Bimetallic Complexes : Granifo (1995, 1996) explored the synthesis and characterization of mononuclear complexes with Mo and Re, and the chelating action of these complexes towards various metal ions (Granifo, 1995), (Granifo, 1996).

  • Antimicrobial Activity : Abdel-Monem (2012) synthesized new nitrogen heterocyclic systems bearing the 1,2,4-triazine moiety, including 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine, and evaluated their antimicrobial properties (Abdel-Monem, 2012).

  • Coordination Chemistry and Magnetic Properties : Goodwin & Smith (1973) investigated the coordination of this compound with iron(II), cobalt(II), and nickel(II), revealing its ability to act as a strong field bidentate and tridentate chelating agent and its influence on magnetic properties (Goodwin & Smith, 1973).

Safety And Hazards

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

properties

IUPAC Name

5,6-diphenyl-3-pyridin-2-yl-1,2,4-triazine
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InChI

InChI=1S/C20H14N4/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)23-24-20(22-18)17-13-7-8-14-21-17/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMYLOBWDNFTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=CC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8061428
Record name 1,2,4-Triazine, 5,6-diphenyl-3-(2-pyridinyl)-
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Molecular Weight

310.4 g/mol
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Product Name

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine

CAS RN

1046-56-6
Record name 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine
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Record name 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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